2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline
Overview
Description
2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline is a chemical compound with the molecular formula C11H11N3S . It has a molecular weight of 217.29 g/mol . The compound is typically stored at room temperature and is available in powder form .
Physical and Chemical Properties The InChI code for this compound is 1S/C11H11N3S/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8,12H2 .
Scientific Research Applications
Synthesis and Biological Activity
The compound 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline, through its structural analogs, has been explored for various biological activities. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been synthesized and investigated for their potential as cyclin-dependent kinase-2 (CDK2) inhibitors. These compounds were identified through virtual screening and further optimized, showing very low nanomolar inhibitory constants against CDK2. This work underscores the significance of structure-guided design in developing ATP-antagonistic CDK inhibitors, which are critical in cell cycle regulation and cancer therapy (Wang et al., 2004).
Chemical Synthesis and Structural Analysis
Chemical synthesis techniques have also been applied to derivatives of this compound, such as in the creation of 2-(4,6-Dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide. This compound was synthesized using dichloromethane, showcasing the U-shaped conformation through X-ray crystallography, which provides insights into its structural properties (Jun Wu et al., 2005).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the focus on synthesizing novel bioisosteres of known pharmaceutical agents, such as gefitinib, has led to the development of thienopyrimidine derivatives. These compounds were synthesized through a microwave-based method, offering a rapid and efficient approach to drug design and potential cancer therapeutics (Phoujdar et al., 2008).
Cross-Coupling Reactions in Organic Synthesis
The utility of pyrimidin-2-yl sulfonates in cross-coupling reactions with phenols and anilines has been demonstrated, highlighting an efficient method to synthesize C2-functionalized pyrimidines. This approach is valuable for developing compounds with potential applications in pharmaceuticals and agrochemicals (Quan et al., 2013).
Supramolecular Chemistry and Materials Science
In materials science, the synthesis of composite materials, such as poly(aniline-co-o-anisidine)-intercalated graphite oxide, demonstrates the integration of organic conductive polymers with inorganic substrates for enhanced electrical conductivity. This research contributes to the development of advanced materials for electronic and sensing applications (Gengchao Wang et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-(pyrimidin-2-ylsulfanylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCPUFGCOLMYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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